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1-Benzyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B12988461
M. Wt: 256.71 g/mol
InChI Key: HWMVWXNVIRYKBS-UHFFFAOYSA-N
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Description

The Pyrazole (B372694) Moiety: A Privileged Heterocycle in Chemical Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in chemical and pharmaceutical research. mdpi.comsphinxsai.com This designation stems from its widespread presence in a vast array of biologically active compounds. mdpi.commdpi.com Pyrazole derivatives exhibit a broad spectrum of pharmacological activities. mdpi.comnih.gov The term "pyrazole" was first coined by Ludwig Knorr in 1883. sphinxsai.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. mdpi.comsphinxsai.com The versatility of the pyrazole core allows for structural modifications that can be used to synthesize a wide range of functionalized molecules, making it a focal point for synthetic chemists. mdpi.com The ability to introduce various functional groups during or after the ring's construction contributes to its importance in creating new chemical entities. mdpi.com

Sulfonyl Chlorides as Reactive Electrophilic Intermediates: A Synthetic Overview

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds that play a crucial role as intermediates in organic synthesis. enamine.netacs.org Their importance is particularly pronounced in the formation of sulfonamides, a functional group prevalent in many pharmaceutical agents. enamine.netnih.gov The classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. nih.gov

The reactivity of the sulfonyl chloride group makes it a valuable tool for medicinal chemists and in combinatorial chemistry for the rapid generation of compound libraries. enamine.net While highly useful, sulfonyl chlorides are sensitive to moisture. nih.gov Various methods have been developed for their synthesis, including the oxidative chlorosulfonation of S-alkyl isothiourea salts and Sandmeyer-type reactions using anilines as starting materials. organic-chemistry.org The stability and reactivity of sulfonyl halides can be modulated, with sulfonyl fluorides being more stable than the corresponding chlorides, offering different strategic advantages in synthesis. enamine.netnih.gov

Strategic Importance of 1-Benzyl-1H-pyrazole-3-sulfonyl Chloride as a Synthetic Precursor

This compound is a specific synthetic intermediate that combines the desirable features of both the pyrazole ring and the sulfonyl chloride group. The benzyl (B1604629) group at the N1 position of the pyrazole ring provides a lipophilic anchor and can influence the molecule's spatial orientation and reactivity. The sulfonyl chloride at the C3 position serves as a reactive handle for introducing the pyrazole scaffold into larger, more complex molecules.

This compound is a key precursor in the synthesis of targeted therapeutic agents. For instance, research has demonstrated the use of 1-benzyl-1H-pyrazole derivatives in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors. nih.gov RIP1 kinase is a significant factor in necroptosis, a form of programmed cell death, and its inhibitors are being investigated for treating diseases related to necrosis, such as pancreatitis. nih.gov The ability to use this compound to create libraries of pyrazole-based compounds allows for systematic structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity. nih.gov

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound achemblock.com
CAS Number 1995071-90-3 achemblock.com
Molecular Formula C₁₀H₉ClN₂O₂S achemblock.comamadischem.com
Molecular Weight 256.7 g/mol achemblock.com
SMILES O=S(=O)(Cl)C1=NN(CC2=CC=CC=C2)C=C1 achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O2S B12988461 1-Benzyl-1H-pyrazole-3-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

1-benzylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

HWMVWXNVIRYKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 1h Pyrazole 3 Sulfonyl Chloride

Synthetic Routes to N-Benzylated Pyrazole (B372694) Precursors

The initial and crucial phase in the synthesis of the target compound is the creation of the 1-benzyl-1H-pyrazole core. This can be achieved through two primary strategies: the direct functionalization of a pre-existing pyrazole ring or the construction of the pyrazole ring with the benzyl (B1604629) group already incorporated.

Direct N-Alkylation and N-Arylation Strategies for 1-Benzyl-1H-pyrazole Formation

Direct N-benzylation of the pyrazole ring is a common and straightforward approach. The pyrazole nitrogen is first deprotonated with a base, followed by the addition of a benzyl halide electrophile. semanticscholar.org However, a significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the lack of regioselectivity, often leading to a mixture of N1 and N2 isomers. To address this, several regioselective methods have been developed.

One effective method involves the use of inorganic solid-supported bases. For instance, the benzylation of an indazolyl-substituted pyrazole using benzyl bromide in the presence of potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) in DMF has been shown to be 100% regioselective. psu.edu This high selectivity is attributed to an adsorptive mechanism where the substrate is fixed on the alumina surface via a hydrogen bond, directing the alkylation to a specific nitrogen atom. psu.edu

Another approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.orgmdpi.com This method provides good yields for N-alkylation with various benzyl trichloroacetimidates. The reaction likely proceeds through a carbocation intermediate, as electron-withdrawing groups on the benzyl ring can hinder the reaction. semanticscholar.orgmdpi.com

Enzymatic methods also offer high regioselectivity. An engineered enzyme from a promiscuous methyltransferase was able to perform pyrazole alkylation with unprecedented regioselectivity (>99%). nih.gov For industrial-scale synthesis, N-alkylation of pyrazoles with alcohols can be performed in the gas phase using crystalline aluminosilicate (B74896) or aluminophosphate catalysts at high temperatures (150-400°C). google.com

Table 1: Comparison of Direct N-Benzylation Methodologies for Pyrazoles

Method Reagents Catalyst/Support Selectivity Yield Reference
Solid-Supported Base Benzyl bromide KF-Alumina High (100% reported for a specific substrate) 98% psu.edu
Trichloroacetimidate Benzyl trichloroacetimidate Brønsted Acid (e.g., CSA) Good 37-92% semanticscholar.orgmdpi.com
Enzymatic Haloalkanes Engineered Methyltransferase Excellent (>99%) Preparative scale demonstrated nih.gov
Gas Phase Alkylation Alcohols Crystalline Aluminosilicate Not specified 68% (for dimethylpyrazole) google.com

Cyclization Reactions for Substituted 1-Benzyl-1H-pyrazoles

Constructing the pyrazole ring from acyclic precursors is a powerful strategy that often provides excellent control over the substitution pattern, including the N1-benzyl group. The most traditional and widely used method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648). nih.govnih.gov

A direct and relevant example is the reaction of benzylhydrazine (B1204620) dihydrochloride (B599025) with a chalcone (B49325) (a 1,3-diphenylpropenone derivative) in methanol (B129727). This cyclization reaction proceeds smoothly to form the corresponding 1-benzyl-3,5-disubstituted-1H-pyrazole. orgsyn.org Similarly, 1,3-dipolar cycloaddition reactions offer a regioselective route. The reaction of diazo compounds, generated in-situ from N-tosylhydrazones, with alkynes is a common strategy to access substituted pyrazoles. organic-chemistry.org Another variation involves a [3+2] cycloaddition between sulfonyl hydrazones and benzyl acrylate (B77674) under transition-metal-free conditions to produce pyrazole derivatives. rsc.orgnih.gov

More complex, multi-component reactions have also been developed. A one-pot synthesis of highly substituted phenylamino (B1219803) pyrazoles involves the condensation of an active methylene (B1212753) reagent, phenylisothiocyanate, and benzylhydrazine. nih.gov This method proceeds through the in-situ formation of an N,S-thioketal intermediate which then cyclizes with the hydrazine, demonstrating high regio- and chemo-selectivity. nih.gov

Table 2: Selected Cyclization Routes to 1-Benzyl-1H-pyrazoles

Reaction Type Precursors Conditions Product Scope Reference
Knorr-type Condensation Benzylhydrazine, Chalcone MeOH, room temperature 1-Benzyl-3,5-diaryl-1H-pyrazoles orgsyn.org
[3+2] Cycloaddition Sulfonyl hydrazone, Benzyl acrylate Base (e.g., t-BuOK), solvent (e.g., DMSO) Polysubstituted pyrazoles rsc.orgnih.gov
One-Pot, Three-Component Active methylene reagent, Phenylisothiocyanate, Benzylhydrazine NaH, DMF, then heat Tetra-substituted phenylaminopyrazoles nih.gov
Electrophilic Cyclization α,β-alkynic hydrazones (from benzylhydrazine) Temperature control in ionic liquid or ethanol Substituted pyrazoles nih.gov

Regioselective Sulfonyl Chlorination Approaches

Once the 1-benzyl-1H-pyrazole precursor is obtained, the next critical step is the introduction of the sulfonyl chloride group (-SO₂Cl) at the C-3 position of the pyrazole ring. This must be done regioselectively, avoiding reactions at other positions (e.g., C-4 or C-5).

Direct Chlorosulfonylation of 1-Benzyl-1H-pyrazoles via Chlorosulfonic Acid and Thionyl Chloride

Direct chlorosulfonylation is a forceful method for introducing a sulfonyl chloride group onto an aromatic ring. The reaction typically involves treating the substrate with an excess of chlorosulfonic acid (ClSO₃H). Thionyl chloride (SOCl₂) is often added to facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.

A procedure for the C-4 sulfonylation of pyrazole rings involves adding a chloroform (B151607) solution of the pyrazole to a solution of chlorosulfonic acid in chloroform at 0 °C. nih.gov The mixture is then heated, and thionyl chloride is added to complete the reaction. nih.gov This method has been shown to be effective, affording the pyrazole sulfonyl chloride in high yield (90%). nih.gov While this specific example targets the C-4 position on a different pyrazole system, the principle is directly applicable. For the synthesis of 1-benzyl-1H-pyrazole-3-sulfonyl chloride, the reactivity of the C-3 position towards electrophilic substitution would be the determining factor for the success of this approach. The presence of the benzyl group at N-1 and other potential substituents on the ring will influence the regiochemical outcome.

Oxidative Chlorination of Sulfanylpyrazole Intermediates

An alternative, milder approach to installing the sulfonyl chloride group involves the oxidation of a corresponding thiol or sulfide (B99878) precursor. This two-step strategy requires the initial synthesis of 1-benzyl-1H-pyrazole-3-thiol (or a related sulfanylpyrazole). This intermediate can then be subjected to oxidative chlorination.

A general and effective method for this transformation is the use of chlorine gas in an acidic aqueous medium or the use of bleach (sodium hypochlorite, NaOCl) and hydrochloric acid at low temperatures. rsc.org For example, the synthesis of 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride was achieved by treating the corresponding thiol with bleach and HCl below -5 °C. rsc.org Another documented procedure involves the use of chlorine gas to oxidize 3-mercaptopyridine to 3-pyridinesulfonyl chloride. patsnap.com This oxidative chlorination strategy avoids the harsh conditions of direct sulfonation with chlorosulfonic acid and can offer better regioselectivity if the sulfanylpyrazole intermediate is readily accessible.

Alternative Methodologies for Sulfonyl Chloride Formation at the Pyrazole C-3 Position

Beyond the two main strategies, other methods can be envisioned for forming the C3-SO₂Cl bond. One such pathway involves the Sandmeyer-type reaction. This would require the synthesis of 1-benzyl-1H-pyrazole-3-amine as a precursor. The amine can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. The subsequent reaction of this diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst would yield the desired this compound. A similar process is used to produce 3-pyridinesulfonyl chloride from 3-aminopyridine. patsnap.com

Another potential route starts from a C-3 halogenated pyrazole, such as 3-bromo-1-benzyl-1H-pyrazole. acs.org The halogen can be converted into a sulfonic acid group through various methods, such as palladium-catalyzed sulfonation or lithiation followed by quenching with sulfur dioxide. The resulting sulfonic acid can then be converted to the sulfonyl chloride using standard reagents like thionyl chloride or phosphorus pentachloride.

Finally, a "catch and release" solid-phase synthesis strategy has been developed for creating pyrazoles with a sulfonyl group at the C-4 position. nih.gov While targeting a different position, this concept of building the ring with the sulfonyl moiety already attached to one of the precursors represents a fundamentally different approach to the target molecule's construction, potentially adaptable for the C-3 position. nih.gov

Optimization of Synthetic Reaction Conditions

Influence of Solvent Systems on Reaction Efficiency and Selectivity

In the context of preparing pyrazole sulfonyl chlorides, a variety of solvents have been investigated. For the related synthesis of pyrazole-4-sulfonyl chlorides, chloroform has been utilized. nih.gov A study on the Knorr pyrazole synthesis highlighted that aprotic solvents like DMF were found to initially produce the fastest reaction rates, though protic solvents like methanol ultimately led to higher yields. youtube.com The ability of aprotic polar solvents to disrupt intramolecular hydrogen bonding can alter the reactivity of the starting materials. youtube.com Furthermore, in the synthesis of 1,3-disubstituted pyrazoles, the use of aprotic dipolar solvents has been shown to provide better results compared to commonly used polar protic solvents like ethanol. mdpi.com

The following table summarizes the observed effects of different solvent systems on the synthesis of related pyrazole derivatives, providing insights applicable to the optimization of this compound synthesis.

Table 1: Influence of Solvent Systems on Pyrazole Synthesis

Solvent Type Observation Reference
Chloroform Aprotic Used in the sulfonylation of 3,5-dimethyl-1H-pyrazole. nih.gov nih.gov
Methanol Protic Resulted in the highest yielding conditions for Knorr pyrazole synthesis. youtube.com youtube.com
DMF Aprotic Produced the fastest initial reaction rate in Knorr pyrazole synthesis. youtube.com youtube.com
Dichloromethane (B109758) Aprotic Employed for sulfonamide coupling reactions. nih.gov nih.gov

Catalytic Enhancements in Sulfonyl Chloride Synthesis

Catalysis can play a pivotal role in enhancing the efficiency and selectivity of sulfonyl chloride synthesis. While the direct chlorosulfonation of pyrazoles can be achieved with reagents like chlorosulfonic acid, catalysts can offer milder reaction conditions and improved functional group tolerance. nih.gov

For the synthesis of pyrazoles, various catalysts have been employed, including acid catalysts like sulfuric acid and hydrochloric acid for the condensation of 1,3-dicarbonyl compounds with hydrazines. jocpr.com More advanced methods have utilized ytterbium perfluorooctanoate as a rare earth catalyst. jocpr.com In the context of sulfonyl chloride formation, recent advancements have focused on the activation of primary sulfonamides. One such method employs a pyrylium (B1242799) salt (Pyry-BF4) in combination with MgCl2 to convert primary sulfonamides into the corresponding sulfonyl chlorides under mild conditions. nih.gov This approach is noted for its high chemoselectivity and tolerance of various functional groups. nih.gov

Another catalytic approach involves the use of silver(I) salts, such as AgSbF6, to catalyze the formation of pyrazoles from propargyl N-sulfonylhydrazones. acs.org While not directly forming the sulfonyl chloride, this demonstrates the utility of metal catalysis in constructing the core pyrazole ring, which can then be subjected to sulfonylation.

The table below outlines some catalytic systems that have been reported for pyrazole synthesis and related transformations, which could be adapted for the synthesis of this compound.

Table 2: Catalytic Enhancements in Pyrazole and Sulfonyl Chloride Synthesis

Catalyst System Reaction Type Key Advantages Reference
Chlorosulfonic acid / Thionyl chloride Sulfonylation Good yield for direct sulfonylation. nih.gov nih.gov
Pyry-BF4 / MgCl2 Sulfonyl chloride formation from sulfonamide Mild conditions, high chemoselectivity. nih.gov nih.gov
Silver(I) salts (e.g., AgSbF6) Pyrazole formation Mild reaction conditions, good functional group compatibility. acs.org acs.org

Purity and Yield Optimization Protocols

Optimizing the purity and yield of this compound requires a systematic approach to reaction conditions and purification techniques. Key factors include the stoichiometry of reactants, reaction temperature, and time. For instance, in the synthesis of pyrazole-4-sulfonamides, an excess of the amine component (1.05 equivalents) and base (1.5 equivalents) was used to drive the reaction to completion. nih.gov The reaction time is also a critical parameter, with some syntheses requiring up to 16 hours to ensure completion. nih.gov

Monitoring the progress of the reaction is essential for optimization. Techniques such as Thin-Layer Chromatography (TLC) and 1H NMR spectroscopy are commonly used to determine the point of reaction completion and to identify the formation of any byproducts. nih.govorgsyn.org

Purification of the final product is paramount to achieving high purity. Column chromatography is a frequently employed method for purifying pyrazole derivatives and their sulfonated counterparts. nih.gov In some cases, recrystallization from a suitable solvent, such as methanol, can be an effective method for obtaining a pure solid product. orgsyn.org The choice of eluent for column chromatography and the solvent for recrystallization must be carefully selected to ensure efficient separation of the desired product from unreacted starting materials and byproducts.

The following table provides a summary of protocols that can be applied to optimize the purity and yield of this compound.

Table 3: Purity and Yield Optimization Protocols

Protocol Parameter Typical Conditions/Methods Purpose Reference
Reactant Stoichiometry Amine/Base equivalents 1.05 to 1.5 equivalents Drive reaction to completion nih.gov
Reaction Monitoring Progress tracking TLC, 1H NMR spectroscopy Determine reaction endpoint, identify byproducts nih.govorgsyn.org
Purification Isolation of product Column chromatography, Recrystallization Remove impurities and unreacted starting materials nih.govorgsyn.org

By carefully considering and optimizing these factors, the synthesis of this compound can be carried out with high efficiency, selectivity, and yield, providing a reliable source of this important chemical intermediate.

Chemical Transformations and Derivatization of 1 Benzyl 1h Pyrazole 3 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Moiety

The primary mode of reaction for 1-benzyl-1H-pyrazole-3-sulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur atom. The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, facilitating attack by a wide range of nucleophiles and subsequent displacement of the chloride ion, which is an excellent leaving group.

Formation of 1-Benzyl-1H-pyrazole-3-sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of the corresponding 1-benzyl-1H-pyrazole-3-sulfonamides. This transformation typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion.

Commonly used bases include tertiary amines, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), or an excess of the reacting amine itself. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). nih.gov

A representative procedure involves dissolving the amine in a suitable solvent, followed by the addition of a base. The solution is then treated with this compound, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, and then allowed to warm to room temperature and stir for several hours. nih.gov Workup typically involves washing with aqueous solutions to remove the hydrochloride salt and excess reagents, followed by extraction and purification by column chromatography or recrystallization. google.comgoogleapis.com This methodology has been employed in the synthesis of complex molecules, including precursors for sulfonylurea derivatives. google.comgoogleapis.com

Table 1: Representative Synthesis of 1-Benzyl-1H-pyrazole-3-sulfonamides

Amine ReactantBaseSolventGeneral Outcome
Primary Amines (R-NH₂)Triethylamine (TEA) or DIPEADichloromethane (DCM)Formation of N-substituted sulfonamides
Secondary Amines (R₂-NH)Triethylamine (TEA) or DIPEADichloromethane (DCM)Formation of N,N-disubstituted sulfonamides
Anilines (Ar-NH₂)Pyridine (B92270) or DIPEATHF or DMFFormation of N-aryl sulfonamides

Synthesis of 1-Benzyl-1H-pyrazole-3-sulfonate Esters

This compound can be converted to its corresponding sulfonate esters through reaction with alcohols or phenols. This reaction, analogous to the formation of sulfonamides, involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to activate the alcohol and neutralize the HCl byproduct.

This esterification is a standard transformation for sulfonyl chlorides. The general protocol involves the slow addition of the sulfonyl chloride to a solution of the alcohol and base in an aprotic solvent like dichloromethane or diethyl ether at cool temperatures. The resulting sulfonate esters are valuable as intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Table 2: General Synthesis of 1-Benzyl-1H-pyrazole-3-sulfonate Esters

Alcohol ReactantBaseSolventProduct Type
Methanol (B129727)PyridineDichloromethaneMethyl 1-benzyl-1H-pyrazole-3-sulfonate
EthanolTriethylamineDiethyl EtherEthyl 1-benzyl-1H-pyrazole-3-sulfonate
PhenolPyridineTetrahydrofuranPhenyl 1-benzyl-1H-pyrazole-3-sulfonate

Preparation of 1-Benzyl-1H-pyrazole-3-sulfonic Acid Hydrazides

The reaction of this compound with hydrazine (B178648) or its derivatives provides access to 1-benzyl-1H-pyrazole-3-sulfonic acid hydrazides. These compounds are useful precursors for the synthesis of various heterocyclic systems and other functionalized molecules.

The synthesis is typically achieved by treating the sulfonyl chloride with hydrazine hydrate (B1144303). To favor the formation of the monosubstituted hydrazide, an excess of hydrazine hydrate is often used, which also acts as the base to neutralize the generated HCl. researchgate.net The reaction can be carried out in a variety of solvents, including alcohols like methanol or ethanol, or even in water under controlled conditions. researchgate.netlookchem.com A general procedure involves the dropwise addition of the sulfonyl chloride to a cooled solution of excess hydrazine hydrate in a suitable solvent. lookchem.com The product, often a solid, may precipitate from the reaction mixture upon completion and can be isolated by filtration.

Table 3: Synthesis of 1-Benzyl-1H-pyrazole-3-sulfonic Acid Hydrazide

Hydrazine ReactantBaseSolventProduct
Hydrazine Hydrate (N₂H₄·H₂O)Excess Hydrazine HydrateMethanol or Water1-Benzyl-1H-pyrazole-3-sulfonic acid hydrazide

Redox Chemistry of the Sulfonyl Chloride Group

Beyond nucleophilic substitution, the sulfur atom in the sulfonyl chloride group is in its highest oxidation state (+6) and can undergo reduction to various lower oxidation states, providing entry into other classes of sulfur-containing pyrazole (B372694) derivatives.

Reduction to 1-Benzyl-1H-pyrazole-3-sulfinic Acids

The sulfonyl chloride group can be selectively reduced to a sulfinic acid group (-SO₂H). A common and effective method for this transformation is the use of a mild reducing agent such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. The reaction typically involves stirring the sulfonyl chloride with an aqueous solution of sodium sulfite, often in the presence of a base like sodium bicarbonate (NaHCO₃) to maintain a basic pH. The product is initially formed as its sodium salt (sodium 1-benzyl-1H-pyrazole-3-sulfinate), which is generally more stable than the free sulfinic acid. Acidification of the salt solution then yields the target 1-benzyl-1H-pyrazole-3-sulfinic acid. Other reducing agents like zinc dust have also been employed for this conversion. researchgate.net

Further Transformations to 1-Benzyl-1H-pyrazole-3-sulfones and Sulfides

The sulfinic acid salts generated from the reduction of this compound are versatile intermediates for the synthesis of sulfones and sulfides.

Synthesis of 1-Benzyl-1H-pyrazole-3-sulfones: The sulfinate salt can be alkylated with an appropriate alkyl halide (e.g., an alkyl bromide or iodide) to form sulfones (R-SO₂-R'). This reaction involves the nucleophilic attack of the sulfinate anion on the alkyl halide. One specific application is the synthesis of chloromethyl sulfones, which can be achieved in a one-pot procedure from the sulfonyl chloride by first reducing it with sodium sulfite in water and then treating the resulting aqueous sulfinate solution with bromochloromethane (B122714) in the presence of a phase-transfer catalyst.

Synthesis of 1-Benzyl-1H-pyrazole-3-sulfides: The complete reduction of the sulfonyl chloride group to a thiol (-SH) or sulfide (B99878) (thioether, -S-R') is a more challenging transformation requiring stronger reducing conditions. A direct conversion of aryl sulfonyl chlorides to aryl thiols can be achieved using reagents like triphenylphosphine (B44618) in toluene. organic-chemistry.org The resulting thiol can then be alkylated to form the desired sulfide. Alternatively, some modern methods allow for the direct, one-pot synthesis of thioethers from sulfonyl chlorides by using phosphine-mediated deoxygenation in the presence of an electrophile trap. nih.gov Another approach involves a palladium-catalyzed reduction using hydrogen gas. taylorfrancis.com These methods provide pathways to convert this compound into the corresponding 1-benzyl-1H-pyrazole-3-thiol, which can be subsequently converted to various 1-benzyl-1H-pyrazole-3-sulfides.

Reactions Involving the Pyrazole Core and Benzyl (B1604629) Substituent

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is a key aspect of its chemistry. The benzyl group, on the other hand, can undergo reactions at the benzylic position or on the aromatic ring.

The pyrazole nucleus is generally susceptible to electrophilic substitution, with the C-4 position being the most common site of reaction. This is due to the electronic distribution within the ring, which directs incoming electrophiles to this position. scispace.comnih.gov

Halogenation:

Direct C-H halogenation of pyrazoles can be achieved using various halogenating agents. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the halogenation of pyrazole derivatives, often proceeding at room temperature. beilstein-archives.orgresearchgate.net In the case of this compound, treatment with NBS or NCS would be expected to yield the corresponding 4-halo derivative. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

A plausible reaction scheme for the halogenation is as follows:

Reaction Scheme for Halogenation of this compound

ReagentExpected Product
N-Bromosuccinimide (NBS)1-Benzyl-4-bromo-1H-pyrazole-3-sulfonyl chloride
N-Chlorosuccinimide (NCS)1-Benzyl-4-chloro-1H-pyrazole-3-sulfonyl chloride

Research on the halogenation of structurally similar 3-aryl-1H-pyrazol-5-amines has demonstrated the efficacy of this method, affording moderate to excellent yields of the 4-halogenated products. bohrium.com

Nitration:

The nitration of pyrazoles typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgchemguide.co.uk The reaction introduces a nitro group, a versatile functional group for further transformations, onto the pyrazole ring, again, predominantly at the C-4 position.

Studies on the nitration of 1,5-diphenylpyrazole have shown that the pyrazole ring can be nitrated at the 4-position under forcing conditions (e.g., fuming nitric acid and sulfuric acid at 100°C). rsc.org It is conceivable that this compound would undergo a similar reaction, although the electron-withdrawing nature of the sulfonyl chloride group at the C-3 position might influence the reactivity of the ring.

Plausible Conditions for Nitration of this compound

ReagentPotential Product
Conc. HNO₃ / Conc. H₂SO₄1-Benzyl-4-nitro-1H-pyrazole-3-sulfonyl chloride

It is important to note that the reaction conditions for nitration must be carefully controlled to avoid potential side reactions, including reactions on the benzyl group.

The benzyl group attached to the N-1 position of the pyrazole ring offers additional sites for chemical modification. These include the aromatic ring of the benzyl group and the benzylic methylene (B1212753) bridge.

Aromatic Substitutions:

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The directing effect of the pyrazol-1-yl substituent is generally considered to be ortho- and para-directing. Therefore, electrophilic attack on the benzyl ring would be expected to occur at the ortho and para positions.

For instance, nitration of the benzyl group could potentially be achieved using a mixture of nitric acid and sulfuric acid, similar to the nitration of toluene. However, controlling the selectivity between the pyrazole C-4 position and the benzyl ring would be a significant challenge. The reaction conditions would need to be carefully optimized to favor substitution on the desired ring. Research on the nitration of 1,5-diphenylpyrazole has shown that under certain conditions, nitration occurs on the phenyl ring at the para position. rsc.org

Potential Aromatic Substitution Reactions on the Benzyl Moiety

ReactionReagentExpected Major Products
NitrationConc. HNO₃ / Conc. H₂SO₄1-(4-Nitrobenzyl)-1H-pyrazole-3-sulfonyl chloride and 1-(2-Nitrobenzyl)-1H-pyrazole-3-sulfonyl chloride
BrominationBr₂ / FeBr₃1-(4-Bromobenzyl)-1H-pyrazole-3-sulfonyl chloride and 1-(2-Bromobenzyl)-1H-pyrazole-3-sulfonyl chloride

Benzylic Functionalization:

The benzylic C-H bonds of the methylene bridge are activated towards certain types of reactions, such as free radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) could potentially lead to the formation of 1-(bromophenylmethyl)-1H-pyrazole-3-sulfonyl chloride. This type of transformation is well-established for various benzylic compounds.

Furthermore, palladium-catalyzed C-H activation offers a modern approach to the functionalization of such positions. researchgate.netnih.govresearchgate.netacs.org These advanced methods could potentially be applied to introduce various substituents at the benzylic position of this compound, opening up avenues for the synthesis of a diverse range of derivatives.

Applications of 1 Benzyl 1h Pyrazole 3 Sulfonyl Chloride in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Architectures

The 1-benzyl-1H-pyrazole framework, functionalized with a sulfonyl chloride group at the 3-position, serves as a precursor for the synthesis of advanced heterocyclic architectures, including fused and spirocyclic systems. The sulfonyl chloride moiety is readily converted into sulfonamides, which can then participate in intramolecular cyclization reactions to afford novel fused heterocycles.

A notable strategy involves the synthesis of pyrazolo[3,4-e] rsc.orgresearchgate.netnih.govthiadiazine-1,1-dioxides. researchgate.net This is achieved through the reaction of an aminopyrazole with N-(chlorosulfonyl)imidoyl chlorides. While this example starts with an aminopyrazole, the synthetic route from 1-benzyl-1H-pyrazole-3-sulfonyl chloride would involve its conversion to the corresponding 3-aminopyrazole (B16455), which then acts as the binucleophile in the cyclocondensation reaction. This approach highlights the potential of the target compound to access complex, fused heterocyclic systems. researchgate.net

Furthermore, the N-benzyl group on the pyrazole (B372694) ring can participate in cyclization reactions. For instance, palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has been demonstrated to produce tricyclic 2-benzazepines. This transformation involves a twofold C-H activation of the aryl and heteroaryl Csp2-H bonds of the 1-benzylpyrazole with an alkyne, leading to the formation of a seven-membered azepine ring fused to the pyrazole. nih.govnih.gov

Another avenue for constructing advanced architectures involves the conversion of the sulfonyl chloride to other functional groups that can undergo subsequent cyclizations. For example, the synthesis of pyrazolo[1,5-a]pyrimidines is a well-established method starting from aminopyrazoles. rsc.orgnih.govnih.govbme.huias.ac.innih.gov The transformation of this compound into 1-benzyl-1H-pyrazol-3-amine would provide the necessary precursor for the condensation with various 1,3-dicarbonyl compounds or their equivalents to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.orgnih.govnih.govbme.huias.ac.innih.gov

The following table summarizes representative examples of advanced heterocyclic architectures accessible from pyrazole precursors conceptually related to this compound.

Starting Pyrazole DerivativeReaction Partner(s)Resulting Heterocyclic ArchitectureKey TransformationReference
1-BenzylpyrazoleDiphenylacetyleneBenzo[e]pyrazolo[1,5-a]azepinePalladium-catalyzed [5+2] rollover annulation nih.govnih.gov
5-AminopyrazoleN-(Chlorosulfonyl)imidoyl chloridePyrazolo[3,4-e] rsc.orgresearchgate.netnih.govthiadiazine-1,1-dioxideCyclocondensation researchgate.net
3-Aminopyrazoleβ-Dicarbonyl compoundsPyrazolo[1,5-a]pyrimidineCondensation/Cyclization rsc.orgnih.govnih.govbme.huias.ac.innih.gov
Pyrazole-4-carbaldehydeMethylene (B1212753) active nitrilesPyrazolo[3,4-e]indolizineIntramolecular cyclization semanticscholar.org

Utilized as a Building Block for Structurally Diverse Chemical Libraries

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov Consequently, this compound is an excellent starting material for the generation of structurally diverse chemical libraries for high-throughput screening and drug discovery programs. The reactivity of the sulfonyl chloride group allows for its facile conversion into a wide array of sulfonamide derivatives by reaction with a diverse set of primary and secondary amines. nih.govacs.orgnih.gov

Diversity-oriented synthesis (DOS) is a strategy employed to create collections of structurally complex and diverse small molecules. researchgate.netfrontiersin.orgnih.gov The this compound scaffold is well-suited for DOS. By reacting the sulfonyl chloride with a library of amines, a large number of distinct sulfonamides can be generated. Each of these sulfonamides can then be subjected to further diversification reactions, targeting the pyrazole ring or the benzyl (B1604629) group, to expand the chemical space of the library.

For example, a library of pyrazole-4-sulfonamide derivatives was synthesized and evaluated for antiproliferative activity. nih.govacs.org This approach demonstrates the utility of pyrazole sulfonyl chlorides in generating focused libraries for biological screening. While the cited study focuses on the 4-sulfonyl chloride isomer, the same principle applies to the 3-sulfonyl chloride derivative. A convenient two-step method for the synthesis of diverse pyrazole-containing sulfonyl chlorides has been reported, highlighting the accessibility of these building blocks for library synthesis. nih.gov

The following table illustrates the potential for generating a diverse chemical library starting from this compound.

Core ScaffoldAmine Building Block (R-NH2)Resulting Sulfonamide DerivativePotential for Further DiversificationReference Principle
This compoundAliphatic amines (e.g., piperidine)1-Benzyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazoleFunctionalization of the benzyl ring nih.govacs.org
This compoundAromatic amines (e.g., aniline)1-Benzyl-N-phenyl-1H-pyrazole-3-sulfonamideSubstitution on the aniline (B41778) ring nih.govacs.org
This compoundAmino acidsN-(1-Benzyl-1H-pyrazole-3-sulfonyl)amino acidsPeptide coupling nih.gov
This compoundHeterocyclic amines (e.g., aminothiazole)1-Benzyl-N-(thiazol-2-yl)-1H-pyrazole-3-sulfonamideModification of the thiazole (B1198619) ring nih.govacs.org

Precursor for the Synthesis of Novel Pyrazole-Containing Scaffolds with Tunable Reactivity

The this compound molecule is not only a building block but also a precursor to novel pyrazole-containing scaffolds whose reactivity can be tuned for various synthetic applications. The strategic placement of the benzyl group at the N1 position and the sulfonyl chloride at the C3 position allows for a range of chemical transformations leading to diverse and functionalized pyrazole cores.

The reactivity of the pyrazole scaffold can be tuned by modifying the substituents on the ring. The N-benzyl group influences the electronic properties and steric environment of the pyrazole ring, which can affect the regioselectivity of subsequent reactions. For example, in the N-alkylation of the indazole scaffold, a benzo-fused pyrazole, the position of substitution is influenced by the steric and electronic effects of existing substituents. beilstein-journals.org Similarly, the reactivity of the 1-benzylpyrazole scaffold can be directed by the choice of reagents and reaction conditions. rsc.org

A key transformation that unlocks the potential for creating novel scaffolds is the conversion of the sulfonyl chloride to other functional groups. For instance, reduction of the corresponding sulfonamide can yield the parent amine, 1-benzyl-1H-pyrazol-3-amine. This aminopyrazole is a versatile intermediate for the synthesis of various fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. rsc.orgnih.govnih.govbme.huias.ac.innih.gov The reaction of aminopyrazoles with β-dicarbonyl compounds can be controlled to produce different regioisomers, demonstrating the tunable reactivity of the scaffold. nih.gov

Furthermore, the aminopyrazole can be a precursor for the synthesis of pyrazolo[5,1-c] rsc.orgresearchgate.netnih.govtriazines through reaction with diazonium salts. beilstein-archives.org The ability to introduce different functional groups at various positions on the pyrazole ring, starting from this compound, allows for the creation of a wide range of scaffolds with tailored properties for specific applications in materials science and medicinal chemistry.

The following table presents examples of novel pyrazole-containing scaffolds that can be synthesized from precursors derived from this compound, highlighting the tunable reactivity.

Precursor ScaffoldReaction Conditions/ReagentsResulting ScaffoldAspect of Tunable ReactivityReference Principle
1-Benzyl-1H-pyrazol-3-amineβ-Diketones, acid catalysisPyrazolo[1,5-a]pyrimidinesRegiocontrol in cyclization based on diketone structure nih.gov
1-Benzyl-1H-pyrazol-3-amineDiazonium salts, active methylene compoundsPyrazolo[5,1-c] rsc.orgresearchgate.netnih.govtriazinesChoice of active methylene compound for diversification beilstein-archives.org
Aryl(sulfonyl)pyrazolePd(OAc)2, Boc-Sar-OH, AgOAcortho-Alkenylated aryl(sulfonyl)pyrazoleDirected C-H functionalization rsc.org
Aryl(sulfonyl)pyrazolePd(OAc)2, Boc-Sar-OH, AgBF4Cinnamic acid derivativesSwitching of oxidant leads to desulfenylative olefination rsc.org

Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing synthetic efficiency. nih.govacs.org While this compound may not directly participate in MCRs in its initial form, it can be readily converted into derivatives that are valuable components in such reactions.

For example, the conversion of the sulfonyl chloride to a pyrazole-3-carbaldehyde or a 3-aminopyrazole would provide access to versatile building blocks for various MCRs. Pyrazole-4-carbaldehydes have been extensively used as precursors in the synthesis of a variety of pyrazole-fused heterocyclic systems. semanticscholar.org Similarly, aminopyrazoles are key components in the synthesis of pyrazolo[1,5-a]pyrimidines via MCRs involving an aldehyde and a β-dicarbonyl compound. nih.gov

The synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303). nih.gov By analogy, a 1-benzyl-1H-pyrazole derivative with appropriate functionalization could be integrated into such a reaction to generate complex, fused heterocyclic systems. For instance, a five-component reaction has been developed for the synthesis of highly substituted pyrano[2,3-c]pyrazoles. nih.gov

The following table provides examples of MCRs that lead to diverse pyrazole-containing architectures, illustrating the potential for integrating derivatives of this compound into these efficient synthetic strategies.

Number of ComponentsReactant TypesResulting Heterocyclic SystemPotential for IntegrationReference
ThreeAminopyrazole, Aldehyde, β-Dicarbonyl compoundPyrazolo[1,5-a]pyrimidineConversion of sulfonyl chloride to amine nih.gov
FourAldehyde, Malononitrile, β-Ketoester, HydrazinePyrano[2,3-c]pyrazoleUse of a pyrazole-derived β-ketoester nih.gov
FiveThiol, Aldehyde, Malononitrile, Chloro-ketoester, HydrazineSubstituted pyrano[2,3-c]pyrazoleUse of a pyrazole-derived thiol or aldehyde nih.gov
ThreeAminopyrazole, Methylene active nitrile, Zinc chloridePyrazolo[3,4-e]indolizineConversion of sulfonyl chloride to amine and then to a carbaldehyde derivative semanticscholar.org

Computational and Theoretical Investigations of 1 Benzyl 1h Pyrazole 3 Sulfonyl Chloride

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. For 1-Benzyl-1H-pyrazole-3-sulfonyl chloride, DFT calculations are instrumental in elucidating its electronic structure, predicting its spectroscopic behavior, and understanding its reactivity. These computational methods model the electron density to derive the energetic and geometric properties of the molecule.

Analysis of Electronic Structure and Charge Distribution

DFT calculations are employed to map the electronic landscape of this compound. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key descriptors of its chemical behavior. The MEP surface, for instance, identifies the electrophilic and nucleophilic regions of the molecule. In pyrazole (B372694) derivatives, electronically deficient regions often form around hydrogen atoms of amine groups, indicating a propensity to act as hydrogen bond donors. nih.gov

The analysis of Mulliken charges or other charge partitioning schemes reveals the partial atomic charges, highlighting the polarization of bonds within the molecule. The sulfonyl chloride group, being strongly electron-withdrawing, significantly influences the charge distribution across the pyrazole ring and the benzyl (B1604629) substituent. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonyl group are expected to carry significant negative charges, making them potential sites for electrophilic attack.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For similar pyrazole derivatives, theoretical band gaps have been calculated to be around 4 eV, indicating a balance of reactivity and stability. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Pyrazole Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.0 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on typical values for pyrazole derivatives as specific data for this compound is not available in the cited literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For instance, in related pyrazole structures, the proton on the pyrazole ring typically appears as a singlet, and the chemical shifts of the benzyl group protons are influenced by the electronic environment created by the pyrazole and sulfonyl chloride moieties. nih.gov The 13C NMR spectrum would show distinct signals for the carbons of the pyrazole ring, the benzyl group, and the methylene (B1212753) bridge. nih.gov

Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be predicted, which correspond to the peaks in an Infrared (IR) spectrum. These calculations help in the assignment of experimentally observed vibrational modes to specific functional groups. For this compound, characteristic vibrational frequencies would be expected for the S=O stretching of the sulfonyl group, C-S stretching, C-N stretching of the pyrazole ring, and various C-H bending and stretching modes of the aromatic benzyl group.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm-1)Vibrational Mode
S=O1350 - 1380Asymmetric Stretching
S=O1160 - 1190Symmetric Stretching
C=N (Pyrazole)1500 - 1550Stretching
C-H (Aromatic)3000 - 3100Stretching
C-S650 - 750Stretching

Note: The data in this table is illustrative and based on typical values for sulfonyl chlorides and pyrazole derivatives. Specific calculated data for the title compound is not available in the cited literature.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry allows for the exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By identifying the transition state structure and its energy, the activation energy for a reaction can be determined, providing insights into the reaction kinetics.

For this compound, this approach could be used to study its reactivity with various nucleophiles. The sulfonyl chloride group is a reactive site, and DFT calculations can model the nucleophilic substitution reactions at the sulfur atom. The calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would characterize the geometry and energy of the high-energy transition state. This information is valuable for understanding the compound's role as a synthetic intermediate.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to study the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for understanding the conformational preferences and intermolecular interactions of flexible molecules like this compound.

Evaluation of Preferred Conformers and Energy Landscapes

The presence of the flexible benzyl group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting potential energy surface reveals the low-energy conformers and the transition states that separate them. For this compound, the orientation of the benzyl group relative to the pyrazole ring is a key conformational variable. The preferred conformation will be a balance of steric and electronic effects. In similar pyrazole derivatives, the pyrazole ring often adopts an envelope conformation. researchgate.net Molecular dynamics simulations can further explore the conformational space and provide insights into the dynamic behavior of the molecule in different environments. nih.gov

Intermolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this packing is determined by the intermolecular interactions between the molecules. Molecular modeling can be used to predict and analyze these interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the aromatic C-H groups and the electronegative oxygen and nitrogen atoms.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net For similar pyrazole derivatives, H···H, C···H, and other specific contacts have been shown to be significant in the crystal packing. researchgate.net Understanding these packing arrangements is important as they can influence the physical properties of the solid material. Molecular dynamics simulations of the bulk phase can also provide insights into the liquid state structure and dynamics.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. For this compound, these investigations would focus on the interplay between the N-benzyl group, the pyrazole core, and the highly reactive sulfonyl chloride functional group. While specific SRR studies on this exact compound are not extensively documented in publicly available literature, we can infer its reactivity based on established principles and studies of analogous compounds.

The reactivity of this compound is dominated by the sulfonyl chloride group (-SO₂Cl) at the 3-position of the pyrazole ring. This group is a powerful electrophile, making it susceptible to nucleophilic attack. The primary reaction this compound will undergo is sulfonylation, where a nucleophile replaces the chloride atom. This reactivity is the basis for its use as a building block in the synthesis of a wide range of sulfonamide derivatives.

Key structural features influencing its reactivity include:

The Sulfonyl Chloride Group: This is the primary site of reaction. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electron-deficient and thus very reactive towards nucleophiles like amines, alcohols, and phenols.

The N-Benzyl Group: The benzyl group at the N1 position of the pyrazole ring also plays a role. While it is not directly involved in the typical reactions of the sulfonyl chloride, it can exert a steric and electronic influence. Sterically, it can hinder the approach of bulky nucleophiles. Electronically, the benzyl group is generally considered to be weakly electron-withdrawing, which can subtly affect the electron density of the pyrazole ring and, consequently, the reactivity of the sulfonyl chloride group.

In a broader context, structure-activity relationship (SAR) studies of related pyrazole-containing compounds often reveal how modifications to the core structure impact biological activity. researchgate.net For instance, in the development of pyrazole-based kinase inhibitors, altering substituents on the pyrazole or N-benzyl ring can dramatically change binding affinity and selectivity for a target protein. nih.gov A study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors demonstrated that the addition of different substituents to the benzyl and pyrazole moieties significantly impacted the inhibitory potency. nih.gov

To illustrate how such a study might be presented, the following table summarizes hypothetical reactivity data based on common nucleophiles.

NucleophileSubstituent on Benzyl RingPredicted Relative ReactivityPrimary Product Type
Aniline (B41778)NoneHighN-phenyl-1-benzyl-1H-pyrazole-3-sulfonamide
Phenol (B47542)NoneModeratePhenyl 1-benzyl-1H-pyrazole-3-sulfonate
EthanolNoneModerateEthyl 1-benzyl-1H-pyrazole-3-sulfonate
Aniline4-Nitro (Electron-withdrawing)Very HighN-phenyl-1-(4-nitrobenzyl)-1H-pyrazole-3-sulfonamide
Aniline4-Methoxy (Electron-donating)HighN-phenyl-1-(4-methoxybenzyl)-1H-pyrazole-3-sulfonamide

In Silico Design of Novel this compound Derivatives

In silico design, which utilizes computational methods, is a powerful strategy for discovering novel molecules with desired properties, thereby accelerating research and development while reducing costs. eurasianjournals.com For this compound, in silico approaches can be used to design new derivatives with enhanced biological activity, improved selectivity, or better pharmacokinetic profiles. The pyrazole scaffold is a common feature in many biologically active compounds, making this a promising area for computational exploration. nih.govijpbs.commdpi.com

The general workflow for designing novel derivatives from this parent compound would involve several key computational steps:

Target Identification and Preparation: Based on the known activities of similar pyrazole sulfonamides, a relevant biological target, such as a specific protein kinase or enzyme, is selected. mdpi.com The three-dimensional structure of this target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking.

Scaffold-Based Library Design: Using this compound as the core scaffold, a virtual library of new derivatives is generated. This is achieved by synthetically feasible modifications, such as reacting the sulfonyl chloride with a diverse collection of virtual amines to create a library of sulfonamides, or by adding various substituents to the benzyl and pyrazole rings.

Molecular Docking: This is a crucial step where each designed derivative is computationally placed into the active site of the target protein. researchgate.net Docking algorithms calculate the binding affinity (docking score) and predict the binding mode of the ligand, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues. ekb.eg

Analysis and Selection: The results from molecular docking are analyzed to identify candidates with the most favorable predicted binding energies and interaction profiles. Derivatives that form strong and specific interactions with key residues in the active site are prioritized.

Molecular Dynamics (MD) Simulations: For the most promising candidates, MD simulations can be performed. mdpi.com These simulations model the movement of the protein-ligand complex over time, providing a more dynamic and accurate assessment of the stability of the binding interaction than static docking. nih.gov

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the selected derivatives. researchgate.net This helps to filter out compounds that are likely to have poor bioavailability or potential toxicity issues early in the design process. ekb.eg

The following interactive table presents a hypothetical output from an in silico design study for novel derivatives targeting a hypothetical protein kinase.

Derivative IDModification (R-group on sulfonamide)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Oral Bioavailability (%)Predicted BBB Permeation
BPS-001Cyclopropylamine-8.5LYS78, GLU95, LEU15088High
BPS-0024-Fluoroaniline-9.2LYS78, GLU95, TYR15291High
BPS-003Morpholine-7.9ASP160, SER15195Low
BPS-004(S)-3-aminopyrrolidine-9.8LYS78, GLU95, ASP16093Medium
BPS-005Isonicotinohydrazide-10.1LYS78, GLU95, HIS15885Medium

Such computational investigations provide a rational basis for prioritizing which novel derivatives should be synthesized and tested in the laboratory, significantly streamlining the drug discovery pipeline.

Conclusion and Future Research Directions

Summary of Key Synthetic and Transformational Advancements

The synthesis of 1-Benzyl-1H-pyrazole-3-sulfonyl chloride is typically achieved through a two-stage process. The first stage involves the construction of the core 1-benzyl-1H-pyrazole ring. This is commonly accomplished via classical cyclocondensation reactions, for instance, by reacting a 1,3-biselectrophilic compound with benzylhydrazine (B1204620) orgsyn.orgmdpi.com.

The second and more critical stage is the introduction of the sulfonyl chloride moiety onto the pyrazole (B372694) ring. A direct and effective method for this is electrophilic substitution using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to ensure the formation of the sulfonyl chloride from the intermediate sulfonic acid nih.gov. This sulfonylation step provides the key reactive intermediate for subsequent functionalization.

Once synthesized, this compound serves as a precursor for a variety of important chemical transformations. Its utility is primarily centered on the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles. The most significant of these transformations is the formation of sulfonamides through reaction with primary or secondary amines nih.govnih.gov. This reaction is fundamental to the construction of many biologically active molecules. Other key transformations include hydrolysis to the corresponding sulfonic acid and reaction with alcohols to form sulfonate esters tandfonline.com.

TransformationReactantProduct ClassSignificance
Sulfonamide FormationPrimary/Secondary Amines (R-NH2 / R2NH)SulfonamidesCore reaction for synthesizing bioactive compounds in medicinal and agricultural chemistry. nih.govnih.gov
HydrolysisWater (H2O)Sulfonic AcidsFormation of a stable, water-soluble derivative. tandfonline.com
EsterificationAlcohols (R-OH)Sulfonate EstersCreates intermediates for further synthetic manipulations.
Azide FormationSodium Azide (NaN3)Sulfonyl AzidesPrecursors for synthesizing other nitrogen-containing heterocycles. tandfonline.com

Emerging Methodologies in Pyrazole Sulfonyl Chloride Chemistry

While traditional synthetic methods are robust, the field is continually evolving, with new methodologies offering improvements in efficiency, safety, and scope. These emerging techniques are applicable to the synthesis of this compound and its derivatives.

One major advancement is the adoption of flow chemistry . Continuous-flow processes can mitigate the risks associated with highly exothermic reactions or the handling of unstable intermediates, such as diazo compounds, which are sometimes used in pyrazole synthesis nih.gov. This technology allows for safer, more scalable, and highly controlled production of pyrazole precursors nih.gov.

Another significant area of development is late-stage functionalization . Traditional multi-step syntheses can be inefficient. Recent breakthroughs allow for the direct conversion of highly stable and common primary sulfonamides back into highly reactive sulfonyl chlorides using activating agents like pyrylium (B1242799) salts researchgate.netresearchgate.net. This "umpolung" strategy enables the sulfonyl chloride group to be introduced at the end of a synthetic sequence, preserving sensitive functional groups on a complex molecule researchgate.netresearchgate.net.

Furthermore, metal-free catalytic systems are gaining prominence. For example, iodine-catalyzed tandem reactions have been developed to achieve C(sp²)-H sulfonylation and subsequent pyrazole ring formation in a single pot mdpi.com. Although demonstrated for 4-sulfonyl pyrazoles, the underlying principle of avoiding transition metals represents a greener and more cost-effective approach that could be adapted for other isomers mdpi.com.

MethodologyTraditional ApproachEmerging ApproachKey Advantage
SynthesisBatch processing with potential thermal control issues.Continuous-flow chemistry. nih.govEnhanced safety, scalability, and process control.
FunctionalizationSulfonyl chloride group introduced early in the synthesis.Late-stage activation of stable sulfonamides to sulfonyl chlorides. researchgate.netresearchgate.netGreater compatibility with complex, functionalized molecules.
CatalysisOften relies on metal catalysts for C-C or C-S bond formation.Metal-free tandem reactions (e.g., iodine catalysis). mdpi.comReduced cost, lower toxicity, and simplified purification.

Prospective Areas for Research and Development in Complex Chemical Synthesis

The unique combination of the pyrazole core and the reactive sulfonyl chloride handle makes this compound a valuable building block for future research, particularly in the synthesis of complex, high-value molecules.

A primary area of focus is medicinal chemistry . Derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in regulated necrosis nih.gov. The sulfonyl chloride group is an ideal anchor point for creating large libraries of sulfonamide derivatives. By reacting this compound with a diverse array of amines, researchers can rapidly generate novel compounds for screening against various kinases and other biological targets, potentially leading to new therapeutics for inflammatory diseases and cancer nih.gov.

In agrochemicals , pyrazole sulfonamides have a history of use as herbicides google.com. There is significant potential for developing next-generation herbicides, fungicides, or pesticides by exploring the chemical space around the 1-benzyl-1H-pyrazole-3-sulfonamide scaffold. The systematic modification of the amine component of the sulfonamide could lead to compounds with improved potency, selectivity, and environmental profiles.

Finally, the compound holds promise in the synthesis of novel fused heterocyclic systems . The sulfonyl group is not only a precursor to sulfonamides but can also function as a leaving group or participate in cyclocondensation reactions. For instance, reactions of related oxazole sulfonyl chlorides have been shown to yield complex fused pyrimidine systems researchgate.net. Future work could explore intramolecular reactions of derivatives of this compound to construct novel polycyclic frameworks with unique electronic and biological properties.

Research AreaRationaleObjectiveKey Synthetic Step
Medicinal Chemistry1-Benzyl-1H-pyrazole is a known kinase inhibitor scaffold. nih.govDevelop new therapeutic agents (e.g., for inflammation, cancer).Library synthesis via reaction with diverse amines to form novel sulfonamides.
AgrochemicalsPyrazole sulfonamides are established herbicidal compounds. google.comDiscover next-generation herbicides, fungicides, or pesticides.Systematic variation of the sulfonamide substituent to optimize biological activity.
Complex HeterocyclesThe sulfonyl group can act as a leaving group or participate in cyclizations. researchgate.netCreate novel fused pyrazole-containing ring systems.Design and execution of intramolecular cyclization reactions.

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